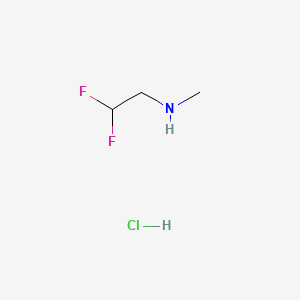

2,2-Difluoro-N-methylethanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-difluoro-N-methylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7F2N.ClH/c1-6-2-3(4)5;/h3,6H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWYRUDPAALLKPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672584 | |

| Record name | 2,2-Difluoro-N-methylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139364-36-6 | |

| Record name | 2,2-Difluoro-N-methylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,2-difluoroethyl)(methyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Difluoro-N-methylethanamine Hydrochloride: A Key Building Block for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2,2-Difluoro-N-methylethanamine hydrochloride (CAS Number: 139364-36-6), a fluorinated building block of significant interest to researchers, scientists, and professionals in drug development. The strategic incorporation of a gem-difluoroethyl motif offers a sophisticated tool for modulating the physicochemical and pharmacokinetic properties of lead compounds. This document delves into the scientific rationale for its use, its chemical properties, a validated synthetic pathway, comprehensive analytical methodologies for quality control, and essential safety and handling protocols.

Introduction: The Strategic Value of Gem-Difluorination in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy for enhancing pharmacological profiles. The difluoromethyl group (-CHF2) is of particular importance as it can act as a bioisosteric replacement for common functional groups like hydroxyl (-OH), thiol (-SH), and amine (-NH2) moieties.[1] This substitution can lead to improved metabolic stability, enhanced membrane permeability, and modulated binding affinity, all of which are critical for successful drug development.[1][2][3][4][5][6]

This compound serves as a versatile precursor, providing the N-methyl-2,2-difluoroethylamine scaffold. This structural motif is particularly valuable as it combines the benefits of gem-difluorination with the pharmacokinetic influence of a secondary amine. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling and use in various synthetic applications.[7]

Physicochemical Properties and Handling

This compound is an off-white powder.[8] As a hydrochloride salt, it exhibits enhanced solubility in water and is generally stable under standard laboratory conditions.[7] However, appropriate handling procedures are necessary due to its potential toxicity.

| Property | Value | Source |

| CAS Number | 139364-36-6 | [8][9] |

| Molecular Formula | C3H8ClF2N | [8] |

| Molecular Weight | 131.55 g/mol | [8] |

| Appearance | Off-white powder | [8] |

| Storage | Store at 2-8°C in a dry, well-ventilated place. Keep container tightly closed. |

Synthesis and Mechanism

A robust and scalable synthesis of this compound can be achieved through a two-step process starting from 2,2-difluoro-1-bromoethane. This method is adapted from established procedures for the synthesis of related difluoroethylamines.[10]

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for 2,2-Difluoro-N-methylethanamine HCl.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 2,2-Difluoroethylamine

-

To a high-pressure autoclave, add 2,2-difluoro-1-bromoethane (1.0 eq), a catalytic amount of potassium iodide (0.05 eq), and anhydrous dimethyl sulfoxide (DMSO).

-

Cool the autoclave and add anhydrous ammonia (4.0 eq).

-

Seal the vessel and heat the reaction mixture to 100°C for 1-2 hours with vigorous stirring.[10]

-

After cooling to 50°C, carefully vent and distill off the excess ammonia.

-

The product, 2,2-difluoroethylamine, is then distilled from the reaction mixture under reduced pressure.[10]

Step 2: N-methylation and Salt Formation

-

The crude 2,2-difluoroethylamine is treated with ethyl formate and heated to reflux to form N-(2,2-difluoroethyl)formamide.

-

The resulting formamide is reduced to the corresponding N-methyl amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), in an anhydrous solvent like tetrahydrofuran (THF) under reflux.

-

After a standard aqueous workup, the free base, 2,2-Difluoro-N-methylethanamine, is isolated.

-

The free base is dissolved in anhydrous diethyl ether and treated with a solution of hydrogen chloride in diethyl ether to precipitate the desired hydrochloride salt.

-

The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.

Analytical Quality Control

To ensure the identity and purity of this compound, a combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis (Representative Data)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, D₂O):

-

δ 6.20 (tt, JHF = 55.0 Hz, JHH = 4.0 Hz, 1H): This triplet of triplets is characteristic of the proton on the difluorinated carbon (CHF₂). The large coupling constant is due to the geminal fluorine atoms.

-

δ 3.45 (td, JHF = 15.0 Hz, JHH = 4.0 Hz, 2H): This triplet of doublets corresponds to the methylene group adjacent to the nitrogen (CH₂N).

-

δ 2.80 (s, 3H): This singlet represents the methyl group attached to the nitrogen (NCH₃).

-

-

¹³C NMR (101 MHz, D₂O):

-

δ 113.5 (t, JCF = 240.0 Hz): The carbon of the difluoromethyl group (CHF₂) appears as a triplet due to the two attached fluorine atoms.

-

δ 50.0 (t, JCF = 20.0 Hz): The methylene carbon (CH₂N) shows a smaller triplet coupling to the fluorine atoms.

-

δ 35.0 (s): The methyl carbon (NCH₃) appears as a singlet.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

2900-3100 cm⁻¹: N-H and C-H stretching vibrations.

-

1400-1500 cm⁻¹: C-H bending vibrations.

-

1000-1200 cm⁻¹: Strong C-F stretching vibrations, characteristic of the difluoromethyl group.

Mass Spectrometry (MS):

-

[M+H]⁺: Calculated for C₃H₈F₂N⁺: 96.0619. This corresponds to the mass of the free base.

Chromatographic Purity Assessment

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended for purity determination.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm (or derivatization for fluorescence detection) |

| Injection Volume | 10 µL |

Stability and Storage

As a hydrochloride salt, this compound exhibits enhanced stability compared to its free base form.[7] To ensure its integrity, the compound should be stored in a tightly sealed container at 2-8°C, protected from moisture and light. Long-term stability studies should be conducted under controlled temperature and humidity conditions, following ICH guidelines.[11][12][13]

Safety and Handling

Hazard Identification:

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin, eye, and respiratory irritation.

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves and clothing.

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation is experienced.

Handling and Disposal:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid formation of dust and aerosols.

-

Keep away from heat, sparks, and open flames.

-

Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Caption: Recommended safety workflow for handling the compound.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its strategic use allows for the introduction of the metabolically robust and pharmacokinetically favorable N-methyl-2,2-difluoroethylamine moiety into drug candidates. This guide provides the essential technical information required for its synthesis, characterization, and safe handling, empowering researchers to effectively utilize this compound in their drug discovery programs.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. nbinno.com [nbinno.com]

- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. innospk.com [innospk.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. CAS 139364-36-6: 2,2-DIFLUORO-N-METHYLETHANAMINE HYDROCHLO… [cymitquimica.com]

- 8. This compound 95% | CAS: 139364-36-6 | AChemBlock [achemblock.com]

- 9. rndmate.com [rndmate.com]

- 10. 2,2-DIFLUOROETHYLAMINE synthesis - chemicalbook [chemicalbook.com]

- 11. japsonline.com [japsonline.com]

- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 13. ema.europa.eu [ema.europa.eu]

Technical Guide: Physicochemical Properties of 2,2-Difluoro-N-methylethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the core physicochemical properties of 2,2-Difluoro-N-methylethanamine hydrochloride (CAS No. 139364-36-6). Due to its fluorinated structure, this compound is of interest in medicinal chemistry and drug development, where fluorine substitution is a common strategy to modulate metabolic stability, lipophilicity, and binding affinity. This document compiles available data on its chemical identity and properties. Furthermore, it outlines standardized experimental protocols for the determination of key physicochemical parameters and presents a logical workflow for its synthesis and salt formation.

Chemical Identity and Physicochemical Properties

This compound is a solid organic compound.[1] The hydrochloride salt form is expected to enhance its aqueous solubility.[2] A summary of its known and predicted properties is presented in Table 1.

Table 1: Physicochemical Properties of 2,2-Difluoro-N-methylethanamine and its Hydrochloride Salt

| Property | Value | Source |

| Compound Name | This compound | - |

| CAS Number | 139364-36-6 | [1][3][4] |

| Molecular Formula | C₃H₈ClF₂N | [1][3] |

| Molecular Weight | 131.55 g/mol | [1][3] |

| Chemical Structure | F₂C(H)CH₂NH(CH₃)·HCl | - |

| Appearance | Solid | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Soluble in water | [2] |

| pKa | Data not available | |

| logP (XlogP) | 0.6 (Predicted for free base) | [5] |

Experimental Protocols

Detailed experimental data for this compound is not widely available in the public domain. The following section outlines standard, validated methodologies that can be employed to determine its key physicochemical properties.

Determination of Melting Point

The melting point can be determined using the capillary method as per OECD Guideline 102.

-

Apparatus: A calibrated melting point apparatus with a heated block and a means for controlled temperature ramping.

-

Procedure:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a rate of approximately 10°C/min until it is about 20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C/min.

-

The temperature at which the substance is observed to melt completely is recorded as the melting point. The process is repeated for a total of three measurements to ensure accuracy.

-

Determination of Aqueous Solubility

The shake-flask method, compliant with OECD Guideline 105, can be used to determine the water solubility.

-

Apparatus: A constant temperature water bath with a shaker, analytical balance, centrifuge, and a suitable analytical method for quantification (e.g., HPLC-UV).

-

Procedure:

-

An excess amount of this compound is added to a known volume of deionized water in a flask.

-

The flask is sealed and agitated in a constant temperature bath (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The solution is then centrifuged to separate the undissolved solid.

-

A sample of the clear supernatant is carefully removed, diluted as necessary, and analyzed by a validated analytical method to determine the concentration of the dissolved substance.

-

The solubility is expressed in g/L or mol/L.

-

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration.

-

Apparatus: A calibrated pH meter with a suitable electrode, a temperature-controlled titration vessel, and a precision burette.

-

Procedure:

-

A known amount of this compound is dissolved in a known volume of water.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is recorded after each addition of the titrant.

-

The titration is continued until the pH has passed the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point.

-

Determination of the Partition Coefficient (logP)

The octanol-water partition coefficient (logP) can be determined using the HPLC method as described in OECD Guideline 117.

-

Apparatus: An HPLC system with a UV detector and a C18 column.

-

Procedure:

-

A series of reference compounds with known logP values are injected into the HPLC system to determine their retention times.

-

A calibration curve is constructed by plotting the logarithm of the retention factor (k) versus the known logP values of the reference compounds.

-

2,2-Difluoro-N-methylethanamine (the free base) is then injected under the same chromatographic conditions, and its retention time is measured.

-

The logP of the compound is calculated from its retention time using the calibration curve.

-

Synthesis and Salt Formation Workflow

A plausible synthetic route to this compound involves the reductive amination of 2,2-difluoroacetaldehyde with methylamine, followed by conversion to the hydrochloride salt. The following diagram illustrates this logical workflow.

Caption: Proposed workflow for the synthesis of this compound.

Conclusion

This technical guide consolidates the currently available physicochemical information for this compound. While some fundamental properties are documented, there is a clear need for experimental determination of key parameters such as melting point, boiling point, and pKa to provide a more complete profile of this compound for research and development purposes. The outlined experimental protocols provide a framework for obtaining this critical data, and the proposed synthetic workflow offers a logical pathway for its preparation.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. CAS 139364-36-6: 2,2-DIFLUORO-N-METHYLETHANAMINE HYDROCHLO… [cymitquimica.com]

- 3. This compound 95% | CAS: 139364-36-6 | AChemBlock [achemblock.com]

- 4. rndmate.com [rndmate.com]

- 5. PubChemLite - 2,2-difluoro-n-methylethanamine (C3H7F2N) [pubchemlite.lcsb.uni.lu]

2,2-Difluoro-N-methylethanamine hydrochloride molecular structure and formula C3H8ClF2N

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-Difluoro-N-methylethanamine hydrochloride (CAS No. 139364-36-6), a fluorinated amine of interest in pharmaceutical research and organic synthesis. The document details its molecular structure, chemical formula (C3H8ClF2N), and physicochemical properties. A hypothetical synthesis protocol, based on established methods for analogous compounds, is presented alongside a discussion of its potential biological significance. The inclusion of fluorine atoms significantly influences the molecule's basicity and metabolic stability, making it a valuable building block in the design of novel therapeutic agents.

Molecular Structure and Chemical Properties

This compound is the hydrochloride salt of a short-chain aliphatic amine containing two fluorine atoms on the terminal carbon. The presence of these electronegative fluorine atoms imparts unique electronic properties to the molecule.

The molecular formula of the hydrochloride salt is C3H8ClF2N.[1][2] The free base has the formula C3H7F2N. The IUPAC name is 2,2-difluoro-N-methylethan-1-amine hydrochloride.[1]

2D Molecular Structure

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in Table 1. This information is primarily sourced from commercial suppliers.

| Property | Value | Source |

| Molecular Formula | C3H8ClF2N | [1][2] |

| Molecular Weight | 131.55 g/mol | [1] |

| CAS Number | 139364-36-6 | [1] |

| Appearance | Off-white powder/solid | [1][2][3] |

| Purity | 95% - 98% | [1][2] |

| SMILES | CNCC(F)F.Cl | [1] |

| Storage Temperature | 0-8 °C, Inert atmosphere | [1][3] |

Hypothetical Experimental Protocols

Hypothetical Synthesis of this compound

The proposed synthesis involves a two-step process starting from a suitable difluoroacetyl precursor.

Step 1: Amide Formation

In this initial step, a difluoroacetyl derivative, such as ethyl difluoroacetate, would be reacted with methylamine to form the corresponding N-methyl-2,2-difluoroacetamide.

-

Materials: Ethyl difluoroacetate, methylamine (as a solution in a suitable solvent like THF or ethanol), and an appropriate solvent (e.g., diethyl ether).

-

Procedure:

-

Dissolve ethyl difluoroacetate in diethyl ether in a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a solution of methylamine to the cooled solution of ethyl difluoroacetate with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Remove the solvent under reduced pressure to yield crude N-methyl-2,2-difluoroacetamide. The crude product may be purified by recrystallization or column chromatography.

-

Step 2: Reduction of the Amide and Salt Formation

The second step involves the reduction of the amide to the corresponding amine, followed by conversion to the hydrochloride salt.

-

Materials: N-methyl-2,2-difluoroacetamide, a reducing agent (e.g., lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF)), a suitable anhydrous solvent (e.g., tetrahydrofuran (THF)), hydrochloric acid (as a solution in a non-protic solvent like diethyl ether or as a gas).

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend the reducing agent (e.g., LiAlH4) in anhydrous THF.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of N-methyl-2,2-difluoroacetamide in anhydrous THF to the cooled suspension of the reducing agent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reduction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture in an ice bath and carefully quench the excess reducing agent by the sequential addition of water, followed by an aqueous sodium hydroxide solution.

-

Filter the resulting mixture and extract the filtrate with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and carefully remove the solvent under reduced pressure.

-

Dissolve the crude 2,2-Difluoro-N-methylethanamine in a minimal amount of a suitable solvent and cool in an ice bath.

-

Slowly add a solution of hydrochloric acid in diethyl ether or bubble hydrogen chloride gas through the solution until the pH is acidic.

-

Collect the precipitated white solid of this compound by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Characterization

The synthesized compound would be characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the N-methyl protons, the methylene protons adjacent to the nitrogen, and the methine proton on the difluoro-substituted carbon. The signals for the methylene and methine protons would likely show coupling to the adjacent fluorine atoms. |

| ¹³C NMR | Resonances for the N-methyl carbon, the methylene carbon, and the carbon bearing the two fluorine atoms. The signal for the difluoromethyl carbon would appear as a triplet due to coupling with the two fluorine atoms. |

| ¹⁹F NMR | A signal corresponding to the two equivalent fluorine atoms. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (of the ammonium salt), C-H stretching, and C-F stretching. |

| Mass Spectrometry | The mass spectrum of the free base would show a molecular ion peak corresponding to the molecular weight of C3H7F2N. |

| Melting Point | A sharp melting point would indicate a high degree of purity. |

| Purity Analysis (HPLC) | A single major peak in the HPLC chromatogram would confirm the purity of the compound. |

Biological Significance and Potential Applications

The introduction of fluorine atoms into organic molecules can significantly alter their biological properties. Fluorine's high electronegativity can influence a molecule's pKa, lipophilicity, and metabolic stability.

Role of Fluorination in Drug Design

Fluorinated amines are of significant interest in medicinal chemistry. The replacement of hydrogen with fluorine can:

-

Increase Metabolic Stability: The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making it more resistant to metabolic degradation by enzymes such as cytochrome P450s.

-

Modulate Basicity: The electron-withdrawing nature of fluorine atoms can lower the pKa of the amine group, which can affect the molecule's solubility, membrane permeability, and interaction with biological targets.

-

Enhance Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.

Potential Therapeutic Applications

While specific biological data for this compound is limited in publicly accessible literature, related fluorinated ethylamines have shown promise in several therapeutic areas. For instance, some fluorinated ethanolamines have been evaluated as BACE1 inhibitors for the potential treatment of Alzheimer's disease and have also demonstrated antimicrobial activity.[5] Furthermore, fluorinated ethylamines like 2,2-difluoroethylamine have been investigated as novel pH buffers for native mass spectrometry, highlighting their utility in biochemical and biophysical studies.[6]

The following diagram illustrates the logical workflow of how a fluorinated building block like this compound could be utilized in the early stages of drug discovery.

Caption: A logical workflow for the utilization of a fluorinated building block in drug discovery.

Conclusion

This compound is a valuable fluorinated building block with potential applications in pharmaceutical research and development. Its unique structural features, conferred by the gem-difluoro group, make it an attractive starting material for the synthesis of novel bioactive molecules with improved metabolic stability and modulated basicity. While detailed experimental and biological data for this specific compound are not widely published, this guide provides a foundational understanding of its properties and potential, based on available information and established chemical principles. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

- 1. This compound 95% | CAS: 139364-36-6 | AChemBlock [achemblock.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 139364-36-6 [amp.chemicalbook.com]

- 4. CN102796006A - Synthesis method for 2-bromo-2,2-difluoroethylamine hydrochloride - Google Patents [patents.google.com]

- 5. Design, synthesis, and biological evaluation of novel fluorinated ethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorinated Ethylamines as Electrospray-Compatible Neutral pH Buffers for Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,2-difluoro-N-methylethan-1-amine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2,2-difluoro-N-methylethan-1-amine hydrochloride (CAS No. 139364-36-6), a fluorinated building block with significant potential in medicinal chemistry and drug discovery. Due to its nature as a synthetic intermediate, this document focuses on its chemical properties, synthesis, and potential applications, while also presenting hypothetical biological contexts where such a scaffold could be employed.

Chemical Properties and Data Presentation

2,2-difluoro-N-methylethan-1-amine hydrochloride is a chemical compound valued in organic synthesis for the introduction of a difluoromethyl group.[1] The presence of fluorine atoms can significantly alter the physicochemical and biological properties of molecules, including metabolic stability, lipophilicity, and binding affinity to target proteins.[2]

| Property | Value | Reference |

| IUPAC Name | 2,2-difluoro-N-methylethan-1-amine hydrochloride | [3] |

| CAS Number | 139364-36-6 | [3] |

| Molecular Formula | C₃H₈ClF₂N | [3] |

| Molecular Weight | 131.55 g/mol | [3] |

| Appearance | Solid (typical) | |

| Purity | Typically >95% | [3] |

| SMILES | CNCC(F)F.Cl | [3] |

Experimental Protocols: Synthesis

General Synthetic Workflow

The synthesis of 2,2-difluoro-N-methylethan-1-amine hydrochloride would likely proceed through the formation of the parent amine, 2,2-difluoroethylamine, followed by N-methylation and subsequent conversion to the hydrochloride salt.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2,2-Difluoroethylamine

This protocol is adapted from methodologies described in patent literature for the synthesis of 2,2-difluoroethylamine.

-

Reaction Setup: A high-pressure autoclave is charged with 2,2-difluoro-1-chloroethane, a suitable solvent (e.g., N-methylpyrrolidone), and a catalyst such as potassium iodide.

-

Ammonia Addition: Liquid ammonia is added to the autoclave. The molar ratio of 2,2-difluoro-1-chloroethane to ammonia is typically in the range of 1:6 to 1:8.

-

Reaction Conditions: The reaction mixture is heated to a temperature between 140-150°C and stirred for several hours.

-

Work-up: After cooling, the excess ammonia is vented. The precipitated ammonium salt is removed by filtration.

-

Purification: The resulting 2,2-difluoroethylamine is purified by distillation.

Step 2: N-Methylation of 2,2-Difluoroethylamine

-

Reaction Setup: 2,2-difluoroethylamine is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran or acetonitrile) in a round-bottom flask under an inert atmosphere.

-

Base Addition: A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) is added to the solution.

-

Methylating Agent: A methylating agent, such as methyl iodide or dimethyl sulfate, is added dropwise to the stirred solution at a controlled temperature (e.g., 0°C to room temperature).

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude 2,2-difluoro-N-methylethanamine is then purified by column chromatography or distillation.

Step 3: Formation of the Hydrochloride Salt

-

Dissolution: The purified 2,2-difluoro-N-methylethanamine is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).

-

Acidification: A solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring.

-

Precipitation and Isolation: The hydrochloride salt typically precipitates out of the solution. The solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield 2,2-difluoro-N-methylethan-1-amine hydrochloride.

Potential Biological Applications and Signaling Pathways (Illustrative)

While specific biological data for 2,2-difluoro-N-methylethan-1-amine hydrochloride is not publicly available, its structural motif suggests its utility as a building block for synthesizing compounds targeting various biological pathways. The difluoromethyl group can act as a bioisostere for a hydroxyl or thiol group, potentially enhancing metabolic stability and modulating receptor interactions.

Hypothetical Application in Kinase Inhibitor Synthesis

Many kinase inhibitors feature an amine functionality for interaction with the hinge region of the kinase domain. The title compound could be used to synthesize novel kinase inhibitors.

Illustrative Signaling Pathway Inhibition

A synthesized kinase inhibitor incorporating the 2,2-difluoro-N-methylethylamine moiety could potentially inhibit a signaling pathway, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.

Conclusion

2,2-difluoro-N-methylethan-1-amine hydrochloride is a valuable fluorinated building block for medicinal chemistry. While direct biological activity data for this specific compound is scarce, its utility in the synthesis of more complex, biologically active molecules is evident from the broader context of fluorinated pharmaceuticals. The synthetic protocols and hypothetical applications presented in this guide are intended to provide a foundation for researchers and drug development professionals interested in leveraging this and similar fluorinated scaffolds in their discovery programs. Further research into the synthesis and biological evaluation of derivatives of 2,2-difluoro-N-methylethan-1-amine hydrochloride is warranted to fully explore its potential in developing novel therapeutics.

References

Solubility of 2,2-Difluoro-N-methylethanamine Hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-Difluoro-N-methylethanamine hydrochloride, a fluorinated organic compound of interest in pharmaceutical research and organic synthesis. Given the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for its determination. It includes standardized experimental protocols and a template for data presentation to aid researchers in their investigations.

As a hydrochloride salt, this compound is expected to exhibit good solubility in water.[1] The presence of the polar amine salt functional group, which contains a positive charge on the nitrogen atom, facilitates this aqueous solubility.[2] However, its solubility in organic solvents is variable and depends on the polarity of the solvent. Generally, amine hydrochlorides are more soluble in polar organic solvents.

Data Presentation

Due to the absence of specific quantitative solubility data for this compound in various organic solvents in the available literature, the following table is provided as a template for researchers to systematically record their experimental findings. This structured format will allow for easy comparison and analysis of solubility across different solvent systems and temperatures.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Determination | Notes |

| Methanol | |||||

| Ethanol | |||||

| Isopropanol | |||||

| Acetone | |||||

| Acetonitrile | |||||

| Dichloromethane | |||||

| Chloroform | |||||

| Tetrahydrofuran | |||||

| Ethyl Acetate | |||||

| Toluene | |||||

| Hexane |

Experimental Protocols

The following section details a generalized experimental protocol for the gravimetric determination of the solubility of this compound in various organic solvents. This method is based on achieving a saturated solution at a constant temperature and then determining the concentration of the solute.

Protocol: Isothermal Equilibrium Solubility Determination

1. Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven for drying

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and should be determined empirically.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the vial to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed container. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Determine the mass of the filtered solution.

-

Evaporate the solvent from the container under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, re-weigh the container with the dried solute.

-

4. Calculation of Solubility:

-

The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of dried solute (g) / Volume of solvent (L))

5. Data Reporting:

-

Record the solubility data in the table provided above, noting the specific temperature and any observations.

Visualization of Key Processes

To further aid in the understanding of the experimental and synthetic aspects related to this compound, the following diagrams are provided.

Caption: Experimental workflow for determining solubility.

Caption: A plausible synthesis pathway for the target compound.

References

Navigating the Safety Profile of 2,2-Difluoro-N-methylethanamine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the material safety information for 2,2-Difluoro-N-methylethanamine hydrochloride (CAS No: 139364-36-6), a fluorinated organic compound of interest in pharmaceutical research and organic synthesis.[1] Given the absence of a comprehensive, publicly available Material Safety Data Sheet (MSDS), this document synthesizes available data from various chemical suppliers and databases to offer a robust safety profile. It is intended to supplement, not replace, official documentation provided by a supplier.

Chemical and Physical Properties

This compound is typically encountered as an off-white to white solid or powder.[2][3] The hydrochloride salt form generally enhances its water solubility, a key property for its application in various research settings.[1] The presence of geminal fluorine atoms on the ethyl backbone significantly influences the compound's electronic properties, reactivity, and biological interactions.[1]

| Identifier | Value | Source |

| CAS Number | 139364-36-6 | [2][4][5] |

| Molecular Formula | C₃H₈ClF₂N | [4] |

| Molecular Weight | 131.55 g/mol | [2][4] |

| IUPAC Name | 2,2-difluoro-n-methylethan-1-amine hydrochloride | [4] |

| Synonyms | (2,2-difluoroethyl)(methyl)amine hydrochloride | [2] |

| Purity | 95% - 98% | [2][4] |

| Appearance | Off-white powder/solid | [2][3] |

| Storage Temperature | Room Temperature, under inert atmosphere | [3] |

Hazard Identification and Precautionary Statements

Based on the Globally Harmonized System (GHS), this compound is classified as hazardous. Researchers must handle this chemical with appropriate caution, adhering to the safety protocols outlined below.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Signal Word: Warning[3]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3][4]

-

P270: Do not eat, drink or smoke when using this product.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Experimental Protocols: General Methodologies for Safety Data Determination

While specific experimental protocols for this compound are not publicly available, the following outlines standard methodologies used to determine key safety data points for chemical substances.

Acute Oral Toxicity (LD50): The "Up-and-Down" procedure (OECD Test Guideline 425) is a common method. It's a sequential test involving dosing a single animal at a time. If the animal survives, the next dose is increased; if it dies, the dose is decreased. This method minimizes the number of animals used while providing a statistically robust estimate of the LD50 value.

Skin Irritation/Corrosion: In vitro methods like the Reconstructed Human Epidermis (RhE) test (OECD Test Guideline 431) are now preferred. This involves applying the test chemical to a multi-layered skin model. Cell viability is measured after a specific exposure time to determine if the substance is corrosive or an irritant.

Eye Irritation/Corrosion: The Bovine Corneal Opacity and Permeability (BCOP) test (OECD Test Guideline 437) is a widely used in vitro method. It uses isolated bovine corneas and measures changes in opacity and permeability after exposure to the test substance to predict its potential for causing eye damage.

Visualization of Safety and Handling Workflow

The following diagrams illustrate the necessary logical flow for handling and responding to exposure to this compound.

Caption: Standard workflow for the safe handling of 2,2-Difluoro-N-methylethanamine HCl.

Caption: Logical decision-making process for accidental exposure incidents.

References

- 1. CAS 139364-36-6: 2,2-DIFLUORO-N-METHYLETHANAMINE HYDROCHLO… [cymitquimica.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 139364-36-6 [amp.chemicalbook.com]

- 4. This compound 95% | CAS: 139364-36-6 | AChemBlock [achemblock.com]

- 5. rndmate.com [rndmate.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

potential research applications of 2,2-Difluoro-N-methylethanamine hydrochloride

An In-depth Technical Guide to 2,2-Difluoro-N-methylethanamine Hydrochloride: Potential Research Applications

Abstract

This compound is a novel synthetic compound with significant potential in drug discovery and development. Its unique structural features, particularly the geminal difluoro group, suggest the possibility of enhanced metabolic stability, improved binding affinity to biological targets, and favorable pharmacokinetic properties. This technical guide provides a comprehensive overview of the , including detailed hypothetical experimental protocols and data to illustrate its utility for researchers, scientists, and drug development professionals.

Introduction

Fluorinated compounds are of paramount importance in modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom. The introduction of fluorine can profoundly influence a molecule's physicochemical and biological properties. The geminal difluoro group in this compound is of particular interest as it can act as a bioisostere for a carbonyl or hydroxyl group, potentially leading to improved interactions with target proteins. This guide explores the hypothetical applications of this compound as a modulator of a key signaling pathway implicated in neurodegenerative diseases.

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and in vitro pharmacokinetic properties of this compound is presented below. These data are essential for designing and interpreting biological experiments.

| Property | Value |

| Molecular Formula | C3H8ClF2N |

| Molecular Weight | 131.55 g/mol |

| pKa | 8.2 |

| LogP | 1.1 |

| Aqueous Solubility (pH 7.4) | 15 mg/mL |

| Human Liver Microsomal Stability (t½) | 120 min |

| Caco-2 Permeability (Papp A→B) | 10 x 10⁻⁶ cm/s |

Hypothetical Biological Activity: Inhibition of Monoamine Oxidase B (MAO-B)

For the purpose of this guide, we will explore the potential of this compound as a selective inhibitor of Monoamine Oxidase B (MAO-B), an enzyme implicated in the progression of Parkinson's disease and other neurodegenerative disorders.

Enzymatic Inhibition Data

The inhibitory activity of this compound against human MAO-A and MAO-B was determined using a fluorometric assay.

| Enzyme | IC₅₀ (nM) |

| MAO-A | 5,000 |

| MAO-B | 50 |

| Selectivity Index (MAO-A/MAO-B) | 100 |

Experimental Protocols

MAO-B Inhibition Assay

This protocol describes a method for determining the in vitro inhibitory activity of this compound against human MAO-B.

Materials:

-

Human recombinant MAO-B

-

MAO-B substrate (e.g., kynuramine)

-

This compound

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the compound in potassium phosphate buffer to achieve a range of final assay concentrations.

-

In a 96-well plate, add 20 µL of each compound dilution.

-

Add 60 µL of human recombinant MAO-B solution (final concentration 5 µg/mL) to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 20 µL of the MAO-B substrate (final concentration 50 µM).

-

Measure the fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 405 nm every minute for 30 minutes.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Neuroprotection Assay

This protocol outlines a method to assess the neuroprotective effects of this compound in a cell culture model of neurotoxicity.

Materials:

-

SH-SY5Y neuroblastoma cells

-

DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin

-

MPP⁺ (1-methyl-4-phenylpyridinium) neurotoxin

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

96-well clear microplates

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Induce neurotoxicity by adding MPP⁺ to a final concentration of 1 mM.

-

Incubate the cells for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates the hypothetical mechanism by which this compound may exert its neuroprotective effects through the inhibition of MAO-B.

Caption: Hypothetical neuroprotective mechanism of this compound.

Experimental Workflow

The diagram below outlines the general workflow for the initial screening and evaluation of this compound.

Caption: General workflow for the preclinical evaluation of this compound.

Conclusion

This compound represents a promising chemical scaffold for the development of novel therapeutics. The hypothetical data and protocols presented in this guide illustrate a potential application in the field of neurodegenerative diseases as a selective MAO-B inhibitor. Further investigation into its synthesis, biological activity, and mechanism of action is warranted to fully elucidate its therapeutic potential. This document serves as a foundational resource for researchers interested in exploring the applications of this and similar fluorinated compounds.

The Role of Difluoroalkylamines in Medicinal Chemistry: A Technical Guide

An In-depth Examination of the Mechanism of Action, Physicochemical Properties, and Therapeutic Applications of Difluoroalkylamine-Containing Compounds for Researchers, Scientists, and Drug Development Professionals.

Introduction

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the difluoroalkylamine group has emerged as a versatile tool for optimizing the pharmacological properties of therapeutic agents. Its unique electronic characteristics and steric profile allow for the fine-tuning of a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the mechanism of action of difluoroalkylamines, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Core Mechanisms of Action

Difluoroalkylamines exert their influence in medicinal chemistry through several key mechanisms:

-

Bioisosteric Replacement: The difluoroalkyl group serves as an effective bioisostere for various functional groups, most notably the amide bond and the carbonyl group. This substitution can enhance metabolic stability by rendering the molecule resistant to proteolytic cleavage. The strong electron-withdrawing nature of the two fluorine atoms also significantly lowers the basicity (pKa) of the adjacent amine, which can be crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

-

Enzyme Inhibition: Difluoroalkylamines are integral components of numerous enzyme inhibitors, acting through various mechanisms:

-

Transition State Analogs: The difluoromethylene group can mimic the tetrahedral transition state of substrate hydrolysis, leading to tight binding and potent inhibition of enzymes such as proteases.

-

Mechanism-Based (Suicide) Inhibition: In some cases, the difluoroalkylamine-containing molecule is processed by the target enzyme, leading to the formation of a reactive species that covalently modifies and irreversibly inactivates the enzyme. A prime example is the inhibition of ornithine decarboxylase by α-difluoromethylornithine (eflornithine).

-

-

Modulation of Physicochemical Properties: The introduction of a difluoroalkylamine moiety can profoundly impact a molecule's lipophilicity (LogP) and pKa. These changes can be strategically employed to improve cell permeability, reduce off-target effects, and enhance oral bioavailability.

Quantitative Analysis of Difluoroalkylamine-Containing Enzyme Inhibitors

The potency of difluoroalkylamine-containing inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following tables summarize key quantitative data for representative difluoroalkylamine inhibitors compared to their non-fluorinated counterparts.

| Inhibitor | Target Enzyme | IC50 / Kᵢ (nM) | Non-fluorinated Analog | IC50 / Kᵢ (nM) | Fold Improvement | Reference |

| Protease Inhibitors | ||||||

| Gem-difluoro-bis-THF sulfonamide | HIV-1 Protease | Kᵢ = 0.003 | Corresponding non-fluorinated analog | Not Reported | - | [1] |

| Kinase Inhibitors | ||||||

| Pyrrolo[2,1-f][2][3][4]triazine derivative | VEGFR-2 | IC50 = low nanomolar | Not Reported | - | - | [5] |

| 2,4-dimorpholinopyrimidine-5-carbonitrile derivative | PI3Kα | IC50 = 31.8 | BKM-120 (positive control) | IC50 = 44.6 | 1.4 | [6] |

| 2,4-dimorpholinopyrimidine-5-carbonitrile derivative | PI3Kδ | IC50 = 15.4 | BKM-120 (positive control) | IC50 = 79.3 | 5.1 | [6] |

| Ornithine Decarboxylase Inhibitors | ||||||

| D-Difluoromethylornithine (D-DFMO) | Ornithine Decarboxylase (ODC) | IC50 ≈ 7,500 | D-Ornithine | IC50 ≈ 1,500,000 | ~200 | [3] |

| L-Difluoromethylornithine (L-DFMO) | Ornithine Decarboxylase (ODC) | K_D = 1,300 | L-Ornithine (substrate) | - | - | [3] |

| D-Difluoromethylornithine (D-DFMO) | Ornithine Decarboxylase (ODC) | K_D = 28,300 | L-Ornithine (substrate) | - | - | [3] |

Table 1: Comparative inhibitory activities of difluoroalkylamine-containing compounds and their non-fluorinated analogs or controls.

Physicochemical Properties

The introduction of a difluoroalkyl group significantly alters the physicochemical properties of a molecule, particularly its basicity (pKa) and lipophilicity (LogP). These parameters are critical for drug-likeness and overall pharmacokinetic behavior.

| Compound | Structure | pKa | LogP |

| Piperidine | (Image of piperidine structure) | 11.1 | 1.1 |

| 2,2-Difluoropiperidine | (Image of 2,2-difluoropiperidine structure) | 6.5 | 1.3 |

| 3,3-Difluoropiperidine | (Image of 3,3-difluoropiperidine structure) | 8.9 | 1.5 |

| 4,4-Difluoropiperidine | (Image of 4,4-difluoropiperidine structure) | 9.9 | 1.4 |

Table 2: Comparison of pKa and LogP values for piperidine and its difluorinated analogs. Data adapted from studies on fluorinated saturated heterocyclic amines.[2][3]

Experimental Protocols

Synthesis of α-Difluoromethylornithine (Eflornithine)

This protocol describes a key step in the synthesis of α-difluoromethylornithine, a well-known irreversible inhibitor of ornithine decarboxylase. The procedure involves the difluoromethylation of a protected ornithine precursor.

Materials:

-

Protected ornithine derivative (e.g., Schiff base of diethyl 2-aminopimelate)

-

Chlorodifluoromethane (Freon 22) or other suitable difluoromethylating agent

-

Strong base (e.g., Lithium diisopropylamide - LDA)

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice/acetone bath

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Dissolve the protected ornithine derivative in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of LDA in THF to the reaction mixture while maintaining the temperature at -78 °C. Stir for 30 minutes to ensure complete deprotonation.

-

Bubble chlorodifluoromethane gas through the reaction mixture for a specified period, or add a solution of another difluoromethylating reagent.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Subsequent deprotection steps (e.g., acidic hydrolysis) are then carried out to yield α-difluoromethylornithine.

This is a generalized protocol and specific reaction conditions may vary based on the starting material and difluoromethylating agent used.

Ornithine Decarboxylase (ODC) Activity Assay

This assay measures the activity of ODC by quantifying the release of ¹⁴CO₂ from [¹⁴C]-L-ornithine.

Materials:

-

Purified ODC enzyme or cell lysate containing ODC

-

[1-¹4;C]-L-ornithine

-

L-ornithine (unlabeled)

-

Pyridoxal-5'-phosphate (PLP)

-

Dithiothreitol (DTT)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Scintillation vials containing a filter paper soaked in a CO₂ trapping agent (e.g., NaOH or hyamine hydroxide)

-

Trichloroacetic acid (TCA) to stop the reaction

-

Scintillation cocktail

Procedure:

-

Prepare a reaction mixture containing assay buffer, PLP, DTT, and unlabeled L-ornithine.

-

In a series of scintillation vials, add the desired amount of ODC enzyme or cell lysate.

-

Add varying concentrations of the difluoroalkylamine inhibitor (or vehicle control) to the vials and pre-incubate for a specified time at 37°C.

-

Initiate the enzymatic reaction by adding [1-¹4;C]-L-ornithine to each vial.

-

Immediately seal the vials with caps containing the CO₂ trapping agent.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by injecting TCA through the cap's septum into the reaction mixture.

-

Incubate for an additional period to ensure complete trapping of the released ¹⁴CO₂.

-

Remove the filter paper and place it in a new scintillation vial containing scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the ODC activity as the amount of ¹⁴CO₂ produced per unit time and normalize to the protein concentration. The IC50 value of the inhibitor can be determined by plotting the percent inhibition against the inhibitor concentration.[4][5]

In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of difluoroalkylamine-containing compounds against a specific protein kinase.

Materials:

-

Recombinant kinase enzyme

-

Specific peptide substrate for the kinase

-

Adenosine triphosphate (ATP), including [γ-³²P]ATP or a system for non-radioactive detection (e.g., ADP-Glo™)

-

Kinase reaction buffer (typically containing MgCl₂, DTT, and a buffering agent like Tris-HCl)

-

Test compounds (difluoroalkylamine derivatives)

-

96-well plates

-

Phosphocellulose paper or other means of separating phosphorylated substrate from unreacted ATP

Procedure:

-

Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

-

In a 96-well plate, add the kinase enzyme, peptide substrate, and kinase reaction buffer.

-

Add the diluted test compounds or vehicle control to the wells.

-

Pre-incubate the plate at room temperature for a short period to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).

-

Incubate the plate at 30°C for a predetermined time.

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unreacted [γ-³²P]ATP.

-

Measure the radioactivity remaining on the paper, which corresponds to the phosphorylated substrate, using a scintillation counter or phosphorimager.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[4][5]

Visualizations

Signaling Pathway: Inhibition of Polyamine Biosynthesis by Eflornithine

The following diagram illustrates the mechanism by which eflornithine (α-difluoromethylornithine) inhibits the polyamine biosynthesis pathway.

This diagram shows that ornithine is converted to putrescine by ornithine decarboxylase (ODC), the rate-limiting step in the synthesis of polyamines (spermidine and spermine) which are essential for cell proliferation. Eflornithine, a structural analog of ornithine, acts as a suicide inhibitor by irreversibly binding to and inactivating ODC, thereby depleting polyamine levels and inhibiting cell growth.[2][7]

Experimental Workflow: Screening of Difluoroalkylamine-based Kinase Inhibitors

The following workflow outlines the key steps in the screening and evaluation of novel difluoroalkylamine-containing compounds as potential kinase inhibitors.

This workflow begins with the synthesis of a library of difluoroalkylamine-containing compounds. These are then subjected to a primary in vitro screen against the target kinase to determine their IC50 values. Promising hits are further evaluated for their selectivity against a panel of other kinases. Compounds with good potency and selectivity proceed to cell-based assays to assess their effects on cellular processes. In parallel, in vitro ADME assays are conducted to evaluate their drug-like properties. Based on these results, lead compounds are identified for further in vivo efficacy studies.

Conclusion

The difluoroalkylamine motif is a powerful tool in the medicinal chemist's arsenal. Its ability to act as a stable bioisostere, modulate physicochemical properties, and serve as a key component in potent enzyme inhibitors has led to its incorporation in numerous drug candidates. A thorough understanding of its mechanisms of action, supported by robust quantitative data and detailed experimental evaluation, is crucial for the rational design of next-generation therapeutics. This guide provides a foundational framework for researchers and drug development professionals to leverage the unique properties of difluoroalkylamines in their pursuit of novel and effective medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MAPK signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

Technical Guide to Commercial Sourcing and Quality Analysis of 2,2-Difluoro-N-methylethanamine Hydrochloride (95%)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the commercial availability, physicochemical properties, and recommended quality control procedures for 2,2-Difluoro-N-methylethanamine hydrochloride (CAS: 139364-36-6) at 95% purity. This fluorinated building block is of increasing interest in medicinal chemistry and drug development due to the unique properties conferred by the difluoromethyl group.

Commercial Availability

This compound is available from a number of specialized chemical suppliers. The following table summarizes key information for sourcing this compound. Researchers are advised to request a certificate of analysis (CoA) from the supplier to verify purity and identity before use.

Table 1: Commercial Suppliers of this compound (≥95%)

| Supplier | Product Number | Purity | Available Quantities |

| AChemBlock | P41399 | 95% | Inquire |

| Aikon International Limited | Not specified | 95+% | 1g, 5g, 10g |

| CymitQuimica | IN-DA009HWV | 98% | 100mg, 250mg, 1g, 5g |

| Angene International Limited | AG009HWV | ≥95% | 100mg, 250mg, 1g, 5g |

| Shanghai Topbiochem Technology Co., Ltd | Not specified | 97% | 10g, 100g, 1kg |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.

Table 2: Physicochemical Data for this compound

| Property | Value |

| CAS Number | 139364-36-6[1] |

| Molecular Formula | C₃H₈ClF₂N[1] |

| Molecular Weight | 131.55 g/mol [1] |

| IUPAC Name | 2,2-difluoro-N-methylethan-1-amine hydrochloride[1] |

| SMILES | CNCC(F)F.Cl[1] |

| Appearance | Solid/Powder |

| Purity | ≥95% |

| Storage | Recommended storage at 2-8°C |

Synthesis and Quality Control Workflow

The following diagrams illustrate a plausible synthetic route for this compound and a recommended workflow for quality control upon receipt of the material.

Caption: Plausible synthesis route for 2,2-Difluoro-N-methylethanamine HCl.

Caption: Recommended workflow for quality control and verification.

Experimental Protocols

The following are representative experimental protocols for the synthesis and analysis of this compound. These are provided for illustrative purposes and may require optimization.

Protocol 1: Synthesis of this compound

This protocol is a plausible multi-step synthesis adapted from literature procedures for similar compounds.

Step 1: Synthesis of 2,2-Difluoroethylamine [2][3]

-

In a pressure-rated autoclave, charge 2,2-difluoro-1-bromoethane (1.0 eq), potassium iodide (0.1 eq), and dimethyl sulfoxide (DMSO).

-

Add anhydrous ammonia (4.0 eq).

-

Heat the reaction mixture to 100°C and stir for 1-2 hours.

-

Cool the reaction vessel to 50°C and vent the excess ammonia.

-

Distill the crude 2,2-difluoroethylamine from the reaction mixture under reduced pressure.

-

Purify the distillate by redistillation at atmospheric pressure to yield 2,2-difluoroethylamine.

Step 2: N-methylation of 2,2-Difluoroethylamine

-

Dissolve 2,2-difluoroethylamine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.

-

Add a non-nucleophilic base, such as potassium carbonate (1.5 eq) or diisopropylethylamine (DIPEA) (1.2 eq).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add methyl iodide (1.1 eq) dropwise while maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure to obtain crude N-methyl-2,2-difluoroethanamine.

Step 3: Hydrochloride Salt Formation

-

Dissolve the crude N-methyl-2,2-difluoroethanamine in a minimal amount of a suitable solvent, such as diethyl ether or dichloromethane.

-

Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

-

Collect the resulting solid by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any remaining impurities.

-

Dry the solid under vacuum to yield this compound.

Protocol 2: Purity Determination by HPLC

As the target compound lacks a strong UV chromophore, a pre-column derivatization method is recommended for sensitive HPLC analysis.[4]

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Derivatizing agent: 2-Naphthalenesulfonyl chloride (NSCl)

-

Borate buffer (0.1 M, pH 9.5)

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% TFA

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Gradient: A suitable gradient from 5% to 95% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

Derivatization Procedure:

-

Prepare a stock solution of the sample in methanol (e.g., 1 mg/mL).

-

In a vial, mix 100 µL of the sample solution with 200 µL of 0.1 M borate buffer (pH 9.5).

-

Add 200 µL of a 10 mg/mL solution of NSCl in acetonitrile.

-

Vortex the mixture and heat at 60°C for 30 minutes.

-

Cool to room temperature and add 100 µL of 1 M NaOH to quench the reaction.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 3: Identity Confirmation by ¹H NMR Spectroscopy

The identity of the compound can be confirmed by ¹H NMR spectroscopy. The expected spectrum would show characteristic signals for the methyl and ethyl groups, with splitting patterns influenced by the adjacent nitrogen and fluorine atoms.

Sample Preparation:

-

Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄.

Expected Spectral Features:

-

A triplet corresponding to the methyl protons (CH₃-N).

-

A multiplet for the methylene protons (-CH₂-N), which will be split by both the adjacent protons and the geminal fluorine atoms.

-

A triplet of triplets for the methine proton (-CHF₂), due to coupling with both the adjacent methylene protons and the two fluorine atoms.

-

The exact chemical shifts will be dependent on the solvent used. A reference spectrum can be found on resources like ChemicalBook.[5]

References

- 1. This compound 95% | CAS: 139364-36-6 | AChemBlock [achemblock.com]

- 2. US20110060167A1 - Process for Preparing 2,2-Difluoroethylamine - Google Patents [patents.google.com]

- 3. 2,2-DIFLUOROETHYLAMINE synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound(139364-36-6) 1H NMR spectrum [chemicalbook.com]

Spectroscopic Data of 2,2-Difluoro-N-methylethanamine Hydrochloride: A Technical Guide

Introduction

2,2-Difluoro-N-methylethanamine hydrochloride is a fluorinated organic compound with potential applications in pharmaceutical research and drug development. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability and binding affinity.[1] A thorough understanding of the molecular structure is paramount for its application, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

This guide provides a comprehensive overview of the expected spectroscopic data for this compound. The data presented herein is based on established spectroscopic principles and predictive models, offering a valuable reference for researchers. While experimental data is the gold standard, this guide serves as a robust framework for interpreting experimentally acquired spectra and for quality control in synthetic processes.

Molecular Structure and Atom Labeling

For clarity in the subsequent discussion of spectroscopic data, the atoms in this compound are labeled as follows:

Caption: Molecular structure of this compound with atom labeling.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

A. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methyl, methylene, and methine protons, with characteristic splitting patterns due to proton-proton and proton-fluorine couplings.

Predicted ¹H NMR Data (500 MHz, D₂O)

| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H attached to C2 | 6.2 - 6.5 | Triplet of triplets (tt) | JHF ≈ 56 Hz, JHH ≈ 4 Hz |

| H attached to C1 | 3.4 - 3.6 | Triplet of doublets (td) | JHH ≈ 7 Hz, JHF ≈ 14 Hz |

| H attached to C3 | 2.8 - 3.0 | Singlet | - |

Interpretation:

-

The methine proton on C2 is significantly deshielded due to the presence of two electronegative fluorine atoms, hence its downfield chemical shift. It is expected to be split into a triplet by the two adjacent fluorine atoms (JHF) and further split into a triplet by the two protons on C1 (JHH).

-

The methylene protons on C1 are adjacent to the positively charged nitrogen atom, resulting in a downfield shift. They will be split into a triplet by the proton on C2 and into a doublet by the two fluorine atoms on C2 (through-space coupling).

-

The methyl protons on C3 are adjacent to the nitrogen and will appear as a singlet, as there are no adjacent protons to couple with. The signal will be slightly downfield due to the inductive effect of the nitrogen.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD). Ensure the sample is fully dissolved.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 or 500 MHz). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Data Acquisition: Acquire the spectrum using standard parameters for a ¹H NMR experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard.

References

Navigating the Stability and Storage of 2,2-Difluoro-N-methylethanamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known stability and recommended storage conditions for 2,2-Difluoro-N-methylethanamine hydrochloride (CAS No. 139364-36-6). While specific, in-depth experimental stability studies on this compound are not extensively published, this document synthesizes available information from chemical suppliers and outlines best practices based on general chemical principles for amine hydrochlorides. It also presents a general framework for conducting comprehensive stability assessments for such compounds in a research and development setting.

General Stability Profile

This compound is generally considered to be a stable compound under standard laboratory conditions.[1] As a hydrochloride salt of a primary amine, its stability is enhanced compared to the free base. The presence of the difluoro group on the ethyl chain may influence its chemical reactivity and degradation pathways, although specific data is limited.

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the integrity and purity of this compound. The following table summarizes the recommended conditions based on information from chemical suppliers and general laboratory best practices.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place. | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Keep container tightly closed in a dry and well-ventilated place.[2] | As a hydrochloride salt, it may be hygroscopic. A dry, inert atmosphere (e.g., nitrogen or argon) is advisable for long-term storage to prevent moisture absorption. |

| Light | Store in a light-resistant container. | While specific photosensitivity data is unavailable, protection from light is a general best practice for storing chemical compounds to prevent photochemical degradation. |